N-cyclooctyl-1H-imidazole-1-carboxamide
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Overview
Description
N-cyclooctyl-1H-imidazole-1-carboxamide is a chemical compound with the molecular formula C₁₂H₁₉N₃O and a molecular weight of 221.30 g/mol . This compound belongs to the class of imidazoles, which are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-1H-imidazole-1-carboxamide typically involves the cyclization of amido-nitriles. One such method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic and saturated heterocycles .
Industrial Production Methods
the general principles of large-scale synthesis of imidazoles involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: NaBH₄ in an appropriate solvent.
Substitution: Various electrophiles and nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines .
Scientific Research Applications
N-cyclooctyl-1H-imidazole-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclooctyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N-cyclooctylimidazole-1-carboxamide |
InChI |
InChI=1S/C12H19N3O/c16-12(15-9-8-13-10-15)14-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H,14,16) |
InChI Key |
NQIRTZQXJHWDOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)N2C=CN=C2 |
Origin of Product |
United States |
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